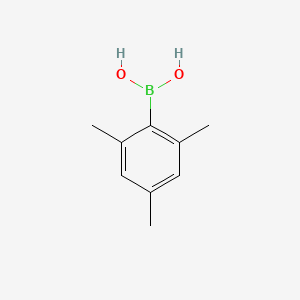

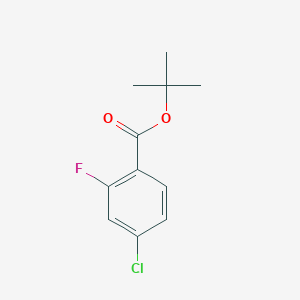

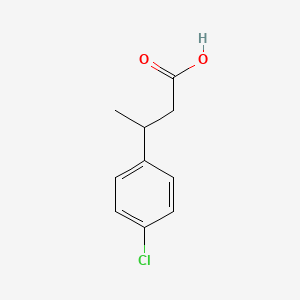

![molecular formula C12H10ClN3 B1346542 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole CAS No. 1134334-56-7](/img/structure/B1346542.png)

4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole” is a chemical compound with the molecular formula C12H10ClN3 . It is a derivative of pyrimido[5,4-b]indole .

Molecular Structure Analysis

The molecular structure of “4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole” consists of a pyrimido[5,4-b]indole core with a chlorine atom and two methyl groups attached .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

The synthesis of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole and related compounds has been a focal point in heterocyclic chemistry due to its potential applications in various fields, including pharmaceuticals and material science. Monge et al. (1986) detailed the synthesis process starting from ethyl 3-aminoindole-2-carboxylate, leading to the formation of 4-chloro-5H-pyrimido[5,4-b]indole through reactions with phosphorus oxychloride and phosphorus pentasulfide. This foundational work paved the way for exploring the chemical reactivity and functionalization of this heterocyclic compound, showcasing its utility in generating a wide array of derivatives with potential biological and chemical applications (Monge et al., 1986).

Biological Activity and Drug Design

The research on 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole derivatives has also extended into biological activities, demonstrating the versatility of this chemical structure in drug design. For instance, Zhao et al. (2017) designed and synthesized compounds containing the 9H-pyrimido[4,5-b]indole core, identifying molecules with high binding affinities to BET proteins and showing potent inhibition of cell growth in leukemia cell lines. This study exemplifies the compound's potential in the development of new therapeutic agents targeting specific proteins involved in cancer progression (Zhao et al., 2017).

Catalysis and Material Science

The utility of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole extends beyond biological applications into catalysis and material science. Wu et al. (2022) disclosed a novel [5 + 2 + 1] cascade cyclization process utilizing 2-nitrochalcones and aliphatic primary amines catalyzed by CuI, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives. This method highlights the compound's role in facilitating complex chemical transformations, offering a versatile tool for synthesizing structurally diverse heterocycles with high yields and broad substrate scopes (Wu et al., 2022).

Direcciones Futuras

The future directions for “4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole” and its derivatives could involve further exploration of their biological activities and potential applications. For instance, some pyrimido[5,4-b]indole derivatives have been studied for their antibacterial activity and potential use in proteomics research .

Propiedades

IUPAC Name |

4-chloro-5,8-dimethylpyrimido[5,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c1-7-3-4-9-8(5-7)10-11(16(9)2)12(13)15-6-14-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFAQDWZOOIYNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN=C3Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

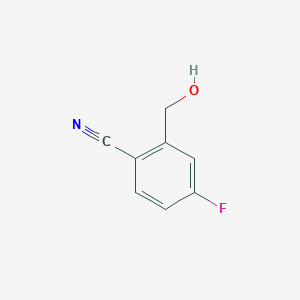

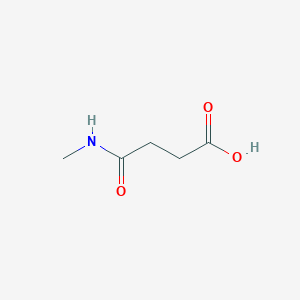

![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)

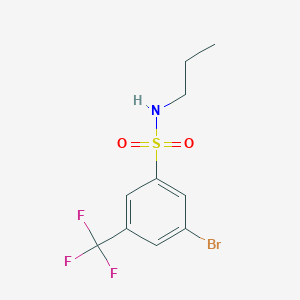

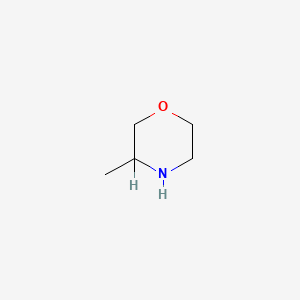

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)

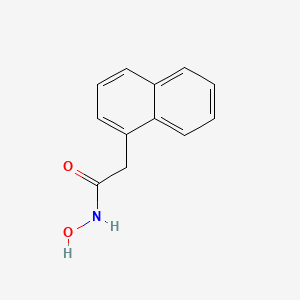

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)